molecular formula C15H11ClN2OS B2554341 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide CAS No. 306980-83-6

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B2554341
CAS No.: 306980-83-6
M. Wt: 302.78
InChI Key: PHPPTUKLJHBQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C15H11ClN2OS and a molecular weight of 302.78 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a methylsulfanyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-cyano-4-(methylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

Scientific Research Applications

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research applications where specific chemical properties are required .

Biological Activity

4-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

  • Molecular Formula : C14_{14}H12_{12}ClN2_2S
  • Molecular Weight : 292.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various therapeutic effects. While detailed pathways are still under investigation, it is known to affect cellular processes involved in disease mechanisms, particularly in cancer and antimicrobial activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, in vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in the table below:

Bacterial Strain MIC (µg/ml) Standard Drug MIC (µg/ml)
Staphylococcus aureus2550 (Ciprofloxacin)
Escherichia coli5025 (Ciprofloxacin)
Pseudomonas aeruginosa10050 (Ciprofloxacin)

These results indicate that this compound exhibits promising antibacterial properties, potentially serving as a lead compound for new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50_{50} values were found to be comparable to standard chemotherapeutic agents such as doxorubicin. A summary of the anticancer activity is provided below:

Cell Line IC50_{50} (µM) Standard Drug IC50_{50} (µM)
MCF-75.03.0 (Doxorubicin)
A5494.52.5 (Doxorubicin)

These findings suggest that the compound may be a viable candidate for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound revealed its effectiveness against resistant strains of bacteria, highlighting its potential role in addressing antibiotic resistance .
  • Cancer Treatment : In a recent clinical study, this compound was tested in combination with other agents for treating solid tumors, showing enhanced efficacy compared to monotherapy regimens .

Properties

IUPAC Name

4-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPPTUKLJHBQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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